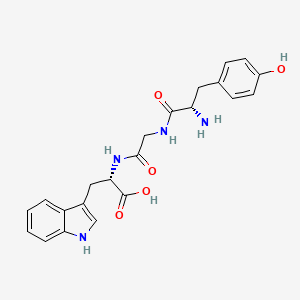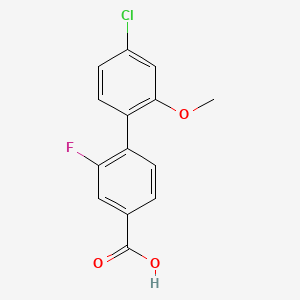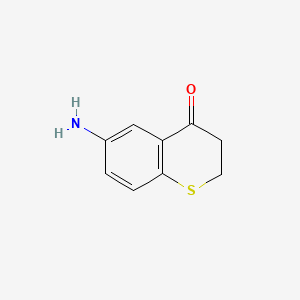
H-Tyr-Gly-Trp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Gly-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, glycine, and tryptophan. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Trp-OH typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly employed for protecting the amino groups of the amino acids during the synthesis .
Boc Strategy: In this method, Boc-protected amino acids are used. The Boc group is removed using trifluoroacetic acid (TFA), and the coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Fmoc Strategy: This method uses Fmoc-protected amino acids. The Fmoc group is removed using piperidine, and the coupling is achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.
Industrial Production Methods
Industrial production of peptides like this compound involves automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use the same principles as SPPS but are optimized for high-throughput and large-scale production. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
化学反应分析
Types of Reactions
H-Tyr-Gly-Trp-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide structure.
Substitution: The aromatic rings of tyrosine and tryptophan can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and subsequently melanin.
Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.
Substitution: Electrophilic substitution can introduce nitro or bromo groups into the aromatic rings of tyrosine and tryptophan.
科学研究应用
H-Tyr-Gly-Trp-OH has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is used in studies related to protein-protein interactions and enzyme-substrate interactions.
作用机制
The mechanism of action of H-Tyr-Gly-Trp-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the tryptophan residue can engage in π-π stacking interactions. These interactions are crucial for the peptide’s biological activity and its ability to modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-OH: Another peptide with similar amino acid composition but different sequence.
H-Tyr-Gly-Gly-Phe-Met-OH: A peptide with a similar structure but containing methionine instead of tryptophan.
Uniqueness
H-Tyr-Gly-Trp-OH is unique due to the presence of tryptophan, which imparts distinct spectroscopic properties and biological activities. The combination of tyrosine and tryptophan residues allows for unique interactions and reactivity compared to other peptides .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJJQYGMWONTD-HKUYNNGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595456.png)


